

# Technical Guide: Physicochemical Properties of 2-Chloro-4-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzoic acid

Cat. No.: B146347

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This technical guide provides a detailed overview of the melting and boiling points of **2-Chloro-4-nitrobenzoic acid**, a compound of interest in various research and development applications. The document outlines its key physical constants and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

## Physicochemical Data Summary

The experimentally determined and reported values for the melting and boiling points of **2-Chloro-4-nitrobenzoic acid** are summarized below. It is important to note the observed discrepancies in the reported boiling point, which may be attributed to decomposition at higher temperatures or variations in experimental conditions.

Property	Value	Source(s)
Melting Point	136-140 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
138-141 °C	<a href="#">[4]</a>	
139-143 °C	<a href="#">[5]</a> <a href="#">[6]</a>	
175-177 °C	<a href="#">[7]</a>	
Boiling Point	362.2 °C at 760 mmHg	<a href="#">[5]</a>
Decomposes before boiling	<a href="#">[6]</a>	
160.5 °C (rough estimate)	<a href="#">[1]</a> <a href="#">[3]</a>	

## Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are detailed methodologies for these key experiments.

### Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.[\[4\]](#) This can be performed using a Thiele tube apparatus or a modern melting point apparatus.

Apparatus:

- Glass capillary tubes (sealed at one end)
- Thiele tube or a melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
- Thermometer
- Heating oil (for Thiele tube)
- Sample of **2-Chloro-4-nitrobenzoic acid**, finely powdered

Procedure:

- Sample Preparation: A small amount of the dry, finely powdered **2-Chloro-4-nitrobenzoic acid** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[8]
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing heating oil, making sure the top of the sample is below the oil level.[5]
- Apparatus Setup (Melting Point Apparatus): The prepared capillary tube is inserted into the sample holder of the melting point apparatus.[9]
- Heating: The apparatus is heated gently. For a preliminary determination, a rapid heating rate (4-5 °C per minute) can be used to find an approximate melting range.[2] For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[2]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[5][8] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

## Boiling Point Determination: Siwoloboff Method (for small quantities)

For determining the boiling point of a small amount of liquid, the Siwoloboff method is suitable. [7] Given that **2-Chloro-4-nitrobenzoic acid** is a solid at room temperature, it would first need to be melted to apply this method to the liquid phase, though its high boiling point and potential for decomposition must be considered.

### Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating bath (e.g., Thiele tube with heating oil)
- Sample of **2-Chloro-4-nitrobenzoic acid**

Procedure:

- Sample Preparation: A small amount of **2-Chloro-4-nitrobenzoic acid** is placed in the fusion tube. The open end of a capillary tube is then inverted and placed inside the fusion tube containing the sample.[7]
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a heating bath.[7]
- Heating: The bath is heated gradually. Initially, dissolved gases will be seen evolving from the sample.[7]
- Observation and Recording: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the inverted capillary tube. At this point, the heating is stopped. The temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point of the sample.[6][7]

## Boiling Point Determination: Distillation Method

For larger quantities of a substance, the boiling point can be determined during distillation.[1] This method measures the temperature of the vapor that is in equilibrium with the boiling liquid. [1]

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or other heat source

- Boiling chips
- Sample of **2-Chloro-4-nitrobenzoic acid**

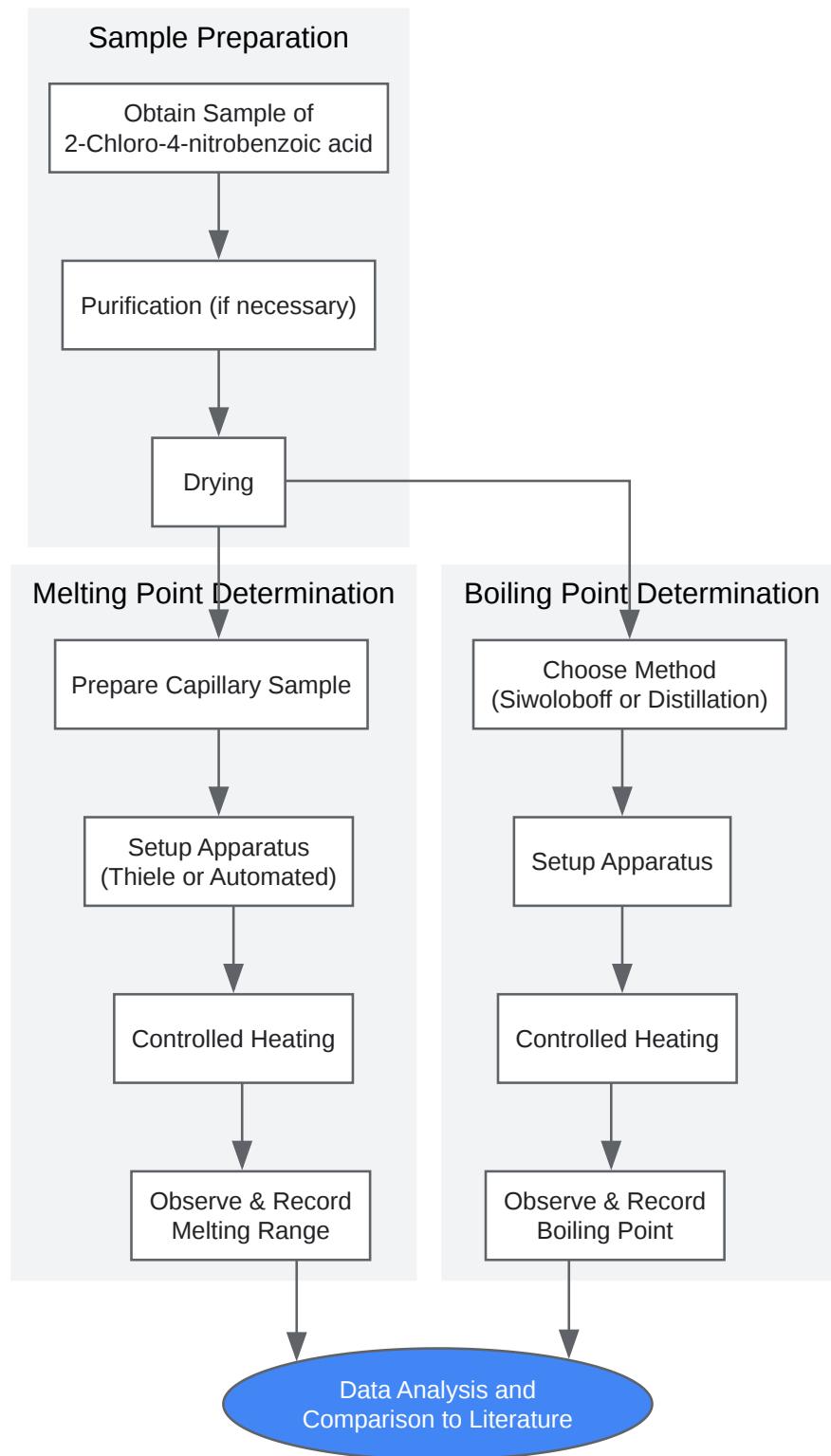
**Procedure:**

- **Apparatus Setup:** The distillation apparatus is assembled. The sample and a few boiling chips are placed in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.[\[10\]](#)
- **Heating:** The sample is heated until it begins to boil. The heating rate should be controlled to maintain a steady rate of distillation, typically 1-2 drops per second.[\[11\]](#)
- **Observation and Recording:** The temperature is monitored. When the vapor is continuously condensing on the thermometer bulb, the stable temperature reading is recorded as the boiling point.[\[12\]](#) It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[\[13\]](#)

## Workflow and Logic Diagrams

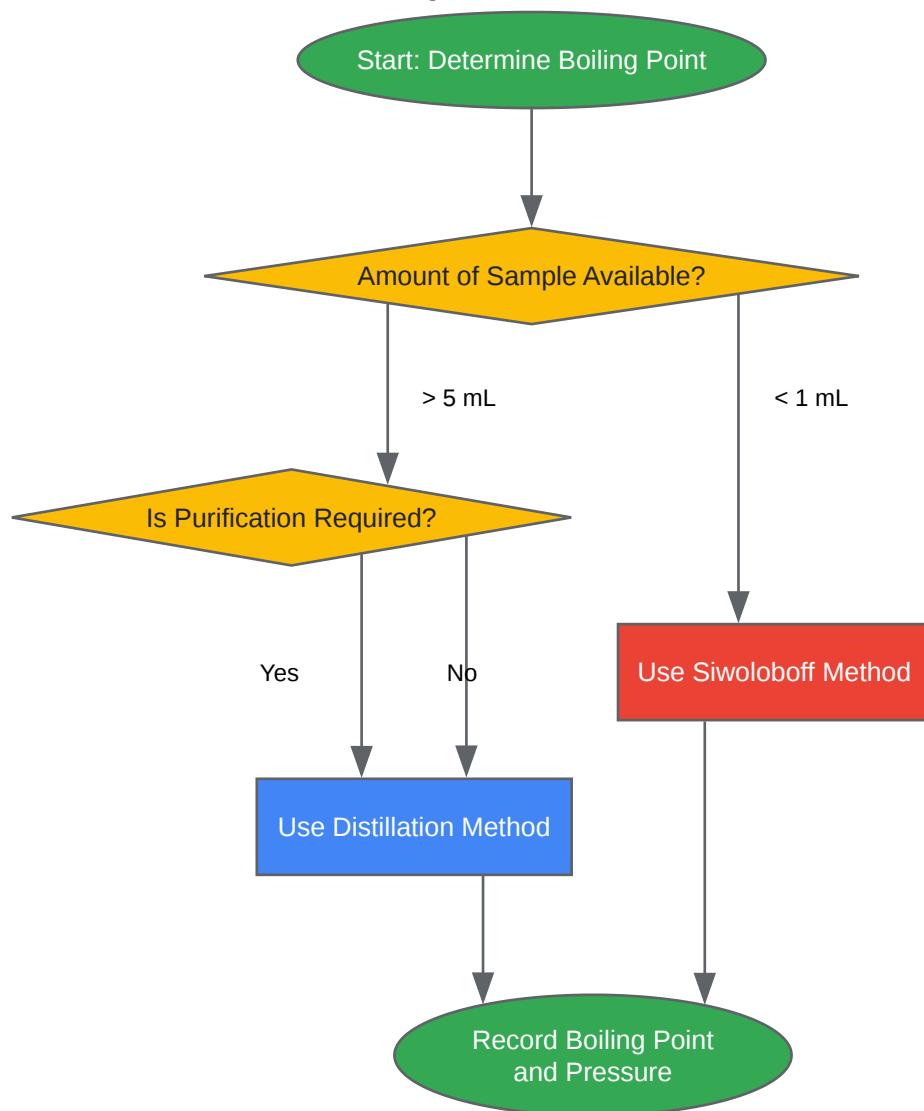
To visualize the process of physicochemical characterization, the following diagrams illustrate the logical workflow.

## Workflow for Physicochemical Characterization

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Caption: Workflow for Physicochemical Characterization.

## Decision Tree for Boiling Point Determination Method

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Caption: Decision Tree for Boiling Point Method Selection.

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